![molecular formula C9H11F2NO2S B1431028 N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide CAS No. 1443980-24-2](/img/structure/B1431028.png)
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide
Overview
Description
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H11F2NO2S and its molecular weight is 235.25 g/mol. The purity is usually 95%.
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Biological Activity
N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a difluorobenzene core with an ethyl and methyl substituent on the nitrogen atom of the sulfonamide group. The fluorine atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of fluorine atoms may further enhance binding affinity through hydrophobic interactions and electronic effects .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum activity against resistant strains of bacteria and fungi. For instance, derivatives of sulfonamides have been evaluated for their effectiveness against drug-resistant Candida species and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (MIC values) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
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This compound | TBD | TBD |
5-Amino-N-ethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide | 16 | S. aureus |
2,5-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 8 | C. albicans |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds within this chemical class have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. Research indicates that these compounds can affect pathways involved in cancer cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of sulfonamide derivatives similar to this compound:
- Antimicrobial Efficacy : A study reported that a related sulfonamide compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL .
- Antitumor Properties : Research into structurally similar compounds revealed that they could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
- Fluorine's Role : The introduction of fluorine atoms in the structure has been shown to enhance the binding affinity to target proteins, thereby improving the efficacy of these compounds in both antimicrobial and anticancer contexts .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its sulfonamide functional group allows it to interact with bacterial enzymes, inhibiting their activity. This mechanism is similar to other sulfonamides, which have been widely used as antibiotics. Research indicates that modifications in the structure of sulfonamides can enhance their efficacy against resistant strains of bacteria.
Anticancer Activity
Studies have demonstrated that sulfonamide derivatives, including N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide, exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, it can interfere with the activity of carbonic anhydrases, which are often overexpressed in tumors .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes. For example, it may inhibit human intestinal carboxylesterases, which play a crucial role in drug metabolism. This inhibition can potentially reduce the side effects of certain chemotherapeutic agents by modulating their activation pathways .
Pharmacology
Drug Design and Development
this compound serves as a lead compound in the design of new pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold in drug discovery .
Influenza Virus Inhibition
Recent studies have reported that compounds with similar structures exhibit antiviral activity against influenza viruses. They interfere with viral replication by targeting hemagglutinin proteins, suggesting that this compound may also possess similar antiviral properties .
Industrial Applications
Synthesis of Other Compounds
In synthetic organic chemistry, this compound can act as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .
Catalysis
The compound's unique electronic properties make it a candidate for use as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .
Case Studies and Research Findings
Properties
IUPAC Name |
N-ethyl-2,5-difluoro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQMOAHQVDOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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